molecular formula C16H20BrNO2 B13185816 1-(2-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(2-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13185816
M. Wt: 338.24 g/mol
InChI Key: USEDYXPEFMOTHD-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.

    Acylation: The brominated intermediate is then subjected to acylation with 2-methylpropanoyl chloride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone.

    Reduction: Lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Substitution: Formation of iodinated derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

1-(2-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
  • 1-(2-Fluoro-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Uniqueness

1-(2-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C16H20BrNO2

Molecular Weight

338.24 g/mol

IUPAC Name

1-(2-bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C16H20BrNO2/c1-10(2)15(19)12-7-5-9-18(16(12)20)13-8-4-6-11(3)14(13)17/h4,6,8,10,12H,5,7,9H2,1-3H3

InChI Key

USEDYXPEFMOTHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCC(C2=O)C(=O)C(C)C)Br

Origin of Product

United States

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